molecular formula C16H17ClN2O4 B2973242 2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide CAS No. 1797333-93-7

2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Cat. No.: B2973242
CAS No.: 1797333-93-7
M. Wt: 336.77
InChI Key: DBWMMJZOHXTIID-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group, a hydroxypropyl linker, and a 2-oxopyridin-1(2H)-yl moiety. This structure combines electron-withdrawing (chlorophenoxy) and hydrogen-bonding (hydroxy group) functionalities, which may enhance binding to biological targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-12-4-6-14(7-5-12)23-11-15(21)18-9-13(20)10-19-8-2-1-3-16(19)22/h1-8,13,20H,9-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWMMJZOHXTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic compound with potential biological activity. Its molecular formula is C16H17ClN2O4, and it has a molecular weight of 336.77 g/mol. This compound is notable for its structural features, including a chlorophenoxy group and a pyridinyl moiety, which may contribute to its pharmacological properties.

The compound is characterized by the following structural attributes:

  • IUPAC Name : 2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide
  • Molecular Formula : C16H17ClN2O4
  • Molecular Weight : 336.77 g/mol

Biological Activity Overview

Research on this compound indicates its potential in various biological applications, particularly in antimicrobial and anticancer activities. The following sections detail specific findings regarding its biological effects.

Antimicrobial Activity

A study focused on related chloroacetylated compounds demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, with the following specifics:

Compound Target Bacteria Zone of Inhibition (mm)
2-chloro-N-(3-hydroxyphenyl)acetamideStaphylococcus aureus (Gram-positive)8 - 14
Bacillus subtilis (Gram-positive)8 - 14
Escherichia coli (Gram-negative)6 - 12
Pseudomonas aeruginosa (Gram-negative)Weak activity (6 mm)

The compound did not exhibit antifungal activity against Candida albicans and other tested fungal strains, indicating a selective antibacterial profile .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within bacterial cells, potentially leading to disruption of cell wall synthesis or interference with metabolic pathways. The presence of the chlorophenoxy group is likely crucial for binding to these targets, enhancing the compound's efficacy.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of synthesized chloroacetylated derivatives indicated that modifications to the phenoxy group significantly influenced antibacterial potency. The study emphasized structure-activity relationships (SARs), suggesting that electron-withdrawing groups like chlorine enhance antimicrobial activity .
  • Cytotoxicity Studies : Related compounds have been evaluated for cytotoxic effects on various cancer cell lines, demonstrating that structural variations can lead to significant differences in bioactivity. Compounds with oxopyridine moieties often show enhanced cytotoxicity, making them candidates for further investigation in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects: The hydroxypropyl group in the target compound distinguishes it from shorter-chain analogs (e.g., acetamide derivatives in ). Molecular dynamics (MD) studies suggest that longer alkyl chains (e.g., propyl in ’s compound 1) improve binding stability to the β1i subunit . The hydroxy group may further enhance solubility and hydrogen-bond interactions. 4-Chlorophenoxy vs.

Biological Target Specificity: Immunoproteasome inhibitors () prioritize 2-oxopyridin and benzyl/propyl groups for β1i selectivity. The target compound’s hydroxypropyl linker could mimic these interactions but requires experimental validation. Kinase inhibitors () often incorporate halogenated aryl groups (e.g., 4-chlorophenyl) for potency. The absence of a kinase-targeting moiety (e.g., quinoline in ) in the target compound suggests divergent applications.

Pharmacokinetic Considerations: The hydroxy group may improve aqueous solubility compared to lipophilic analogs (e.g., ’s bis-chlorophenyl derivative).

Structure-Activity Relationship (SAR) Insights

  • 2-Oxopyridin-1(2H)-yl Core: A conserved pharmacophore in immunoproteasome inhibitors () and kinase modulators (). Its planar structure facilitates π-stacking and hydrogen bonding.
  • Hydroxypropyl Linker : Unique to the target compound, this group may balance hydrophilicity and conformational flexibility, a feature absent in rigid analogs (e.g., azetidine derivatives in ).

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